Gibberellin A51
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Overview
Description
Gibberellin A51 is a lactone, a C19-gibberellin and a gibberellin monocarboxylic acid.
Scientific Research Applications
Gibberellin Signaling Mechanisms
Gibberellins, including Gibberellin A51, are essential phytohormones in plants, controlling a variety of growth and developmental processes. Research has focused on understanding how these hormones signal within plant cells. For example, Murase et al. (2008) revealed the structural basis of how gibberellins are recognized by their receptors, which is crucial for understanding their signaling mechanisms (Murase et al., 2008). Additionally, Ueguchi-Tanaka et al. (2005) identified the GIBBERELLIN INSENSITIVE DWARF1 gene in rice, which encodes a soluble receptor for gibberellins, offering insights into the molecular aspects of gibberellin signaling in plants (Ueguchi-Tanaka et al., 2005).
Role in Plant Growth and Development
Research has also focused on the role of gibberellins in various aspects of plant growth and development. For instance, Hua et al. (2013) studied the enzymatic characteristics of gibberellin A4 glucosyl ester hydrolysis by a rice β-D-glucosidase, which is related to the function of gibberellins in plant growth (Hua et al., 2013). Moreover, Sasaki et al. (2003) explored the regulatory role of gibberellins in rice, highlighting their importance in plant growth and development (Sasaki et al., 2003).
Potential Therapeutic Applications
Remarkably, Rowaiye et al. (2020) identified this compound as a potential allosteric inhibitor of the SARS-CoV-2 helicase, suggesting a novel application beyond plant biology (Rowaiye et al., 2020). This indicates a broader significance of gibberellins in areas like therapeutic research.
Properties
Molecular Formula |
C19H24O5 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11R,13R)-13-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O5/c1-9-5-18-6-10(9)3-4-12(18)19-8-11(20)7-17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,14-,17-,18+,19-/m1/s1 |
InChI Key |
HHDWSDSMWJQURA-MHKXYFPYSA-N |
Isomeric SMILES |
C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O |
Canonical SMILES |
CC12CC(CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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